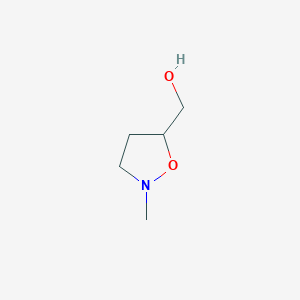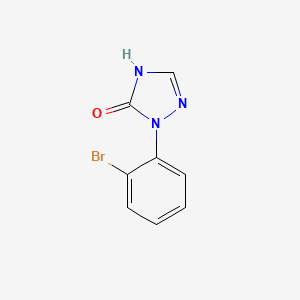
4-(4-Fluorophenyl)-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-ol is a chemical compound that belongs to the class of benzotriazines It features a fluorophenyl group, a methyl group, and a dihydrobenzotriazinol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-ol typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and nitrous acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene derivatives.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(4-Fluorophenyl)-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-ol involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the benzotriazine core can modulate its overall activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant effects.
4-Fluorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
4-Fluoronitrobenzene: A precursor in the synthesis of various fluorinated compounds.
Uniqueness
4-(4-Fluorophenyl)-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-ol is unique due to its specific combination of a fluorophenyl group, a methyl group, and a benzotriazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
85010-46-4 |
|---|---|
Molecular Formula |
C14H12FN3O |
Molecular Weight |
257.26 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-methyl-1,2,3-benzotriazin-4-ol |
InChI |
InChI=1S/C14H12FN3O/c1-18-14(19,10-6-8-11(15)9-7-10)12-4-2-3-5-13(12)16-17-18/h2-9,19H,1H3 |
InChI Key |
QKEIEQJDNYDEOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=CC=CC=C2N=N1)(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)







![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)

